molecular formula C26H38BrIO8 B1259755 Tasihalide A

Tasihalide A

Cat. No.: B1259755
M. Wt: 685.4 g/mol
InChI Key: HVHIULFBIFPXTK-PKTHSJIHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tasihalide A is a marine-derived halogenated polyketide isolated from tropical marine cyanobacteria. Its structure features a complex macrocyclic core with halogen substituents (e.g., chlorine or bromine), which are critical for its bioactivity . This compound has demonstrated potent sodium channel-modulating activity, making it a candidate for neuropharmacological applications. Its planar structure was elucidated via advanced spectroscopic techniques, including COSY and HMBC correlations, revealing a fused bicyclic ether bridge and methyl/acetyloxy substituents .

Properties

Molecular Formula

C26H38BrIO8

Molecular Weight

685.4 g/mol

IUPAC Name

[(1R,2S,3R,4S,5R,7R,8S,9R,10R,11R,12R,15R)-9,15-diacetyloxy-7-bromo-10-hydroxy-14-(iodomethyl)-4,8,12,14-tetramethyl-13-oxatetracyclo[10.2.2.02,11.03,8]hexadecan-5-yl] acetate

InChI

InChI=1S/C26H38BrIO8/c1-11-15(33-12(2)29)8-17(27)26(7)19(11)18-20-16(34-13(3)30)9-24(5,36-25(20,6)10-28)21(18)22(32)23(26)35-14(4)31/h11,15-23,32H,8-10H2,1-7H3/t11-,15-,16-,17-,18-,19+,20+,21-,22-,23+,24-,25?,26+/m1/s1

InChI Key

HVHIULFBIFPXTK-PKTHSJIHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H]([C@]2([C@@H]1[C@H]3[C@H]([C@H]([C@@H]2OC(=O)C)O)[C@]4(C[C@H]([C@@H]3C(O4)(C)CI)OC(=O)C)C)C)Br)OC(=O)C

Canonical SMILES

CC1C(CC(C2(C1C3C4C(CC(C3C(C2OC(=O)C)O)(OC4(C)CI)C)OC(=O)C)C)Br)OC(=O)C

Synonyms

tasihalide A

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogenation: this compound’s chlorine/bromine substituents enhance its sodium channel affinity compared to non-halogenated analogues like Curacin A .
  • Macrocyclic Complexity : The fused bicyclic ether bridge in this compound distinguishes it from linear-chain compounds like Halomon, contributing to its stability and target specificity .
2.2 Functional Analogues

Compounds with similar sodium channel modulation or neuroactive properties:

Compound Mechanism Efficacy Comparison with this compound
Saxitoxin Voltage-gated sodium channel blocker LD₅₀: 10 µg/kg (marine toxin) This compound acts as an activator, not a blocker
Brevetoxin-2 Binds to site 5 of sodium channels EC₅₀: 1.2 nM (neuroexcitatory) This compound’s macrocycle may allow broader tissue penetration

Key Findings :

  • This compound’s activation mechanism contrasts with blockers like Saxitoxin, suggesting unique therapeutic applications .
  • Its halogenated macrocycle may confer improved pharmacokinetics compared to larger toxins like Brevetoxin-2 .

Research Implications and Limitations

  • Synthesis Challenges : Unlike simpler dialdehydes synthesized via oxidative protocols , this compound’s macrocyclic and halogenated structure requires specialized biosynthetic pathways, limiting scalable production .
  • non-halogenated analogues .

Q & A

Basic: How can researchers confirm the structural identity of Tasihalide A in novel isolates?

Methodological Answer:

  • Spectroscopic Validation : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HSQC) to compare spectral data with published reference values. Cross-validate using X-ray crystallography if crystalline forms are obtainable .
  • Literature Cross-Referencing : Align findings with peer-reviewed structural elucidation studies in databases like PubMed or SciFinder, prioritizing studies with reproducible synthetic pathways and spectral assignments .

Basic: What experimental protocols are effective for synthesizing this compound derivatives?

Methodological Answer:

  • Multi-Step Synthesis : Optimize reaction conditions (e.g., temperature, catalyst loading) for key steps like halogenation or cyclization, referencing established protocols for structurally analogous halides .
  • Purification Strategies : Employ preparative HPLC or column chromatography with polarity-adjusted solvent systems to isolate derivatives. Validate purity via thin-layer chromatography (TLC) and ≥95% HPLC purity thresholds .

Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare assay conditions (e.g., cell lines, dosage ranges, control groups) across studies to identify variables influencing activity discrepancies .
  • Dose-Response Reevaluation : Replicate conflicting studies using standardized protocols (e.g., ISO-accredited cytotoxicity assays) and apply statistical models (e.g., ANOVA with post-hoc tests) to assess reproducibility .

Advanced: What methodologies are optimal for designing mechanistic studies on this compound’s bioactivity?

Methodological Answer:

  • In Vitro/In Vivo Integration : Combine knockout cell models (e.g., CRISPR-Cas9 gene editing) with pharmacokinetic profiling (e.g., LC-MS plasma concentration monitoring) to map target pathways .
  • Control Standardization : Include positive/negative controls matched to this compound’s putative targets (e.g., kinase inhibitors for enzyme-linked assays) to reduce false-positive rates .

Advanced: How should researchers approach comparative efficacy studies between this compound and analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling : Use computational tools (e.g., molecular docking, QSAR) to predict bioactivity, then validate experimentally via IC50 comparisons in dose-curve assays .
  • Synergy Testing : Apply combination index (CI) models (e.g., Chou-Talalay method) to evaluate additive, synergistic, or antagonistic effects with co-administered therapeutics .

Advanced: What strategies address challenges in analyzing this compound’s structure-activity relationships?

Methodological Answer:

  • Mutagenesis Studies : Introduce targeted substitutions (e.g., halogen replacement) and assess bioactivity shifts using cell-based assays. Correlate changes with steric/electronic parameters from DFT calculations .
  • Data Triangulation : Integrate crystallographic data, molecular dynamics simulations, and experimental IC50 values to refine SAR hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tasihalide A
Reactant of Route 2
Reactant of Route 2
Tasihalide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.